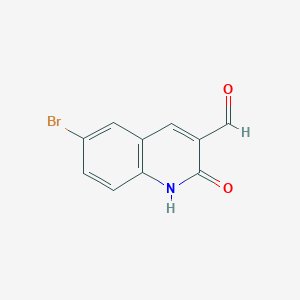
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, commonly referred to as BODC, is an organic compound with a molecular formula C9H7BrO2. It is a white crystalline solid with a melting point of 97°C and a boiling point of 247°C. BODC has a wide range of applications in the scientific research and laboratory setting, including its use in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a catalyst for various reactions.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, has been synthesized and studied for its corrosion inhibition properties . The compound was found to be a mixed type inhibitor, and its adsorption on mild steel surfaces obeyed the Langmuir isotherm . The inhibition efficiency increased with the concentration of the inhibitor .
Antibacterial and Antimalarial Agents
Quinoline and its derivatives, including 2-oxo-1,2-dihydroquinoline-3-carbaldehyde, are natural antibiotics and are widely used as antibacterial and antimalarial agents .
Synthesis of New Heterocyclic Compounds
The construction and synthesis of new heterocyclic compounds with multiple uses have led to a new quinolone class, which includes 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid . This class has a broad spectrum of bactericidal activity .
Antifungal and Antitumor Agents
Quinolone derivatives have become a popular class of antibiotics used in a variety of infections . Newer classes of these synthesized molecules have been developed with a varied spectrum of activity, such as antifungal and antitumor .
G Protein-Coupled Receptor Agonists
Quantum Chemical Studies
The compound has been used in quantum chemical studies to understand the correlation between quantum chemical calculations and the inhibition efficiency of the investigated compound .
Mecanismo De Acción
Target of Action
Related compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been reported to inhibit the acetylcholinesterase enzyme , which plays a crucial role in nerve impulse transmission.
Mode of Action
It’s plausible that it may interact with its targets through an addition-elimination mechanism
Biochemical Pathways
This could have downstream effects on various physiological processes, including muscle function and memory .
Result of Action
Related compounds have shown strong potency in inhibiting acetylcholinesterase , which could potentially lead to enhanced cholinergic signaling. This could have implications for conditions like Alzheimer’s disease, where cholinergic signaling is often impaired.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not well-studied. Factors such as temperature, pH, and presence of other molecules could potentially affect its activity. For instance, it is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .
Propiedades
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIWDVUWMGFBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2753226.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)
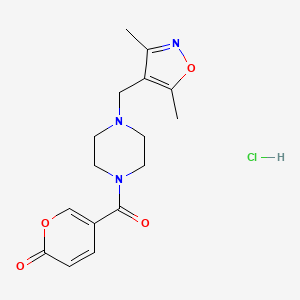
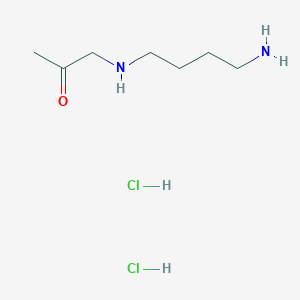

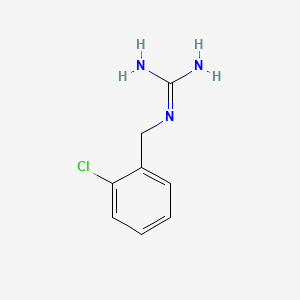
![4-[2,4-Bis(propan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2753244.png)
![3-butyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
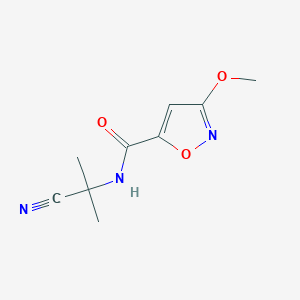

![2-{4-Methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2753248.png)